Choline fluoride

Thermodynamics Hydration Deep Eutectic Solvents

Choline fluoride (4696-35-9) uniquely releases heat upon dissolution (exothermic), unlike endothermic choline chloride, and forms an extraordinarily stable monohydrate via strong OH···F hydrogen bonds (O···F ~256 pm). Its ¹⁹F NMR-active fluoride anion enables direct probing of ion pairing in deep eutectic solvents (e.g., EthalineF), while its non-flammable profile suits next-generation fluoride-ion battery electrolytes and thermal energy storage. High-purity ≥97% research grade available for R&D and scale-up.

Molecular Formula C5H14FNO
Molecular Weight 123.17 g/mol
CAS No. 4696-35-9
Cat. No. B3052861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholine fluoride
CAS4696-35-9
Molecular FormulaC5H14FNO
Molecular Weight123.17 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCO.[F-]
InChIInChI=1S/C5H14NO.FH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1
InChIKeyFHCUSSBEGLCCHQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Choline Fluoride (CAS 4696-35-9): A Quaternary Ammonium Salt with Distinct Hydration and Spectroscopic Properties for Advanced Electrolyte Research


Choline fluoride (CAS 4696-35-9), chemically defined as 2-hydroxyethyl(trimethyl)azanium fluoride with the molecular formula C₅H₁₄FNO and a molecular weight of 123.17 g/mol, is a quaternary ammonium salt comprising the choline cation and a fluoride anion [1][2]. This compound is distinguished from its more widely studied halide counterparts, such as choline chloride, by its unique capacity to release heat upon dissolution in water (exothermic dissolution) and to form an extraordinarily stable monohydrate, wherein strong hydrogen bonds are established between the choline hydroxyl groups and an H₄O₂F₂²⁻ cluster anion [3][4]. Furthermore, its physicochemical behavior in deep eutectic solvent (DES) formulations, particularly with ethylene glycol (EG), has been the subject of recent investigation, revealing properties such as a distinct conductivity profile and the presence of tight-binding choline-fluoride ion pairs, which are detectable via ¹⁹F NMR spectroscopy [5].

Why Choline Fluoride (CAS 4696-35-9) Cannot Be Simply Interchanged with Choline Chloride in Material Science and Electrochemical Research


The substitution of choline fluoride with choline chloride—or other choline halides—in material science and electrochemical applications is not straightforward due to fundamental differences in their thermodynamic and physical behavior. The hydration and dissolution properties, for instance, are diametrically opposed: choline fluoride exhibits an exothermic dissolution in water, whereas choline chloride and acetylcholine chloride are endothermic [1][2]. This discrepancy is further reflected in the hydration behavior and the distinct hydrogen-bonding networks formed by the fluoride anion, which can lead to significantly different physicochemical properties when formulated into deep eutectic solvents (DESs), such as altered conductivity, viscosity, and solvation dynamics [3][4]. Moreover, the unique NMR-active ¹⁹F nuclear spin of the fluoride anion provides a powerful analytical tool for probing the local environment and molecular interactions, a capability absent in chloride-based analogues [3].

Quantitative Performance Benchmarks for Choline Fluoride (CAS 4696-35-9): A Comparator-Based Evidence Guide for Scientific Selection


Thermodynamic Dissolution Behavior: Exothermic Heat Release of Choline Fluoride vs. Endothermic Choline Chloride

The dissolution behavior of choline fluoride in water is thermodynamically distinct from that of its chloride counterpart. Choline fluoride exhibits an exothermic dissolution, releasing heat upon solvation. In direct contrast, both choline chloride and acetylcholine chloride are reported to undergo endothermic dissolution in water, absorbing heat from the surroundings [1][2]. This fundamental difference in solvation energetics suggests a stronger and more energetically favorable interaction between the fluoride anion and water, which has implications for the formulation of thermally active or responsive materials.

Thermodynamics Hydration Deep Eutectic Solvents

Distinct OH···F Hydrogen Bond Geometry: A Characteristic Distance of ~256 pm in Choline Fluoride

The nature of the OH···F hydrogen bond in choline fluoride is fundamentally different from the electrostatic O–H···X (where X = Cl, Br, I) hydrogen bonds observed in other choline halides. Infrared spectroscopic analysis has interpreted the bond as an intermediate type of unsymmetrical hydrogen bond, with an estimated O···F distance of approximately 256 pm [1][2]. This specific geometry and bond strength are not observed in the chloride analogues, whose spectra are accounted for by weaker, purely electrostatic interactions.

Hydrogen Bonding Spectroscopy Crystal Engineering

Conductivity in DES Formulations: Choline Fluoride-EG (EthalineF) Exhibits Lower Conductivity than Choline Chloride-EG (Ethaline)

In a 1:2 molar ratio mixture with ethylene glycol (EG), forming the deep eutectic solvent 'EthalineF', choline fluoride exhibits a lower ionic conductivity compared to its chloride analogue 'Ethaline' (choline chloride:EG, 1:2) [1]. The conductivity of choline fluoride in similar DES formulations is reported to range from 2.5 to 4.2 mS cm⁻¹ . This reduction is attributed to the formation of tight-binding choline-fluoride ion pairs, as observed by ¹⁹F NMR (~15% coordination), which results in a larger solvodynamic radius for the charge carriers despite the higher fluidity of the fluoride-based system [1][2].

Deep Eutectic Solvents Electrolytes Ionic Conductivity

Electrochemical Stability Window (ESW): The Halide-Dependent Potential Limits of Choline-Based DESs

The electrochemical stability window (ESW) of choline halide-based deep eutectic solvents (DESs) is highly sensitive to the specific halide anion. Research has unveiled the ESW for a nonaqueous eutectic solvent comprising choline fluoride and ethylene glycol (EthalineF), a composition that had eluded experimental investigation until recently . While direct quantitative values for the ESW of EthalineF are not provided in the abstract, the study explicitly concludes that the stability window, reduction, and oxidation potential limits of DESs are sensitive to variations in the halide component of the ammonium salt [1]. This finding differentiates the performance envelope of choline fluoride-based electrolytes from their chloride and bromide counterparts.

Electrochemistry Batteries Redox Flow Batteries

Hydration-Induced Conductivity Peak: Distinct Water Response of EthalineF vs. Ethaline

The hydration behavior of EthalineF (choline fluoride:EG, 1:2) differs markedly from that of Ethaline (choline chloride:EG, 1:2). Upon addition of water, EthalineF exhibits a peak in ionic conductivity at a specific water mole fraction. This peak is related to the disruption of the DES's internal hydrogen-bonding interactions, primarily the OH···halide bonds, by water molecules [1]. In contrast, the hydration profile and the point at which this conductivity maximum occurs are different for Ethaline, underscoring that the fluoride-based DES does not respond to water addition in the same manner as the chloride-based analogue.

Hydration Ionic Conductivity Deep Eutectic Solvents

Validated Research and Industrial Use Cases for Choline Fluoride (CAS 4696-35-9) Based on Quantified Property Differentiation


Design of Fluoride-Ion Battery (FIB) Electrolytes with Enhanced Thermal Stability

The unique solvation of fluoride ions by the hydroxyl group of the choline cation, as demonstrated by improved thermal stability (up to 130°C for analogous TMAF solutions) and the defined electrochemical stability window (ESW) of EthalineF, directly positions choline fluoride as a strategic starting material for developing next-generation fluoride-ion battery (FIB) electrolytes [1][2]. Its non-flammable, non-volatile nature as an ionic liquid or DES component addresses critical safety and performance challenges in energy storage. The halide-dependent ESW, which differentiates it from chloride-based electrolytes, is a key parameter for optimizing battery operating voltages .

Formulation of Thermally Active Deep Eutectic Solvents (DESs) and Exothermic Reaction Media

The exothermic dissolution of choline fluoride in water [3] presents a clear advantage over the endothermic choline chloride for applications requiring controlled heat release. This property makes choline fluoride a candidate for formulating self-heating systems, thermal energy storage materials, or for use as a component in exothermic reaction media where the heat of mixing can be beneficially harnessed. Its distinct hydration profile and the formation of tight ion pairs in EthalineF [4] further allow for the fine-tuning of DES properties beyond what is achievable with chloride-based systems.

Development of ¹⁹F NMR-Sensitive Probes for Studying Molecular Interactions in Complex Solvent Systems

The NMR-active ¹⁹F nuclear spin of the fluoride anion in choline fluoride provides a unique and powerful analytical handle that is absent in chloride and other halide analogues [4]. This feature enables researchers to directly probe the local environment, ion pairing dynamics, and solvation structure in deep eutectic solvents (DESs) and ionic liquids using ¹⁹F NMR spectroscopy. For example, the detection of ~15% of fluoride anions coordinating to the choline cation in EthalineF [4] would be impossible to directly observe with a chloride-based system, making choline fluoride an indispensable tool for fundamental studies of solvent structure and dynamics.

Materials Science Research Leveraging Distinct Hydrogen-Bonding Networks for Crystal Engineering

The intermediate, unsymmetrical OH···F hydrogen bond in choline fluoride, with a characteristic O···F distance of approximately 256 pm [3][5], is structurally and spectroscopically distinct from the purely electrostatic O–H···X interactions in other choline halides. This specific bonding geometry and strength influences solid-state packing and stability. Consequently, choline fluoride is a valuable compound for crystal engineering and supramolecular chemistry, where the intentional design of specific hydrogen-bonding networks is paramount. It serves as a model compound for understanding the role of the fluoride anion in directing molecular assembly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Choline fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.